molecular formula C8H7FN4 B13071960 4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine

4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Cat. No.: B13071960
M. Wt: 178.17 g/mol
InChI Key: KWEGQRQMYGOIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine, with the CAS number 1246384-98-4, is a high-purity chemical compound supplied for research and development purposes. It has a molecular formula of C8H7FN4 and a molecular weight of 178.17 g/mol . The structure of this compound incorporates two privileged pharmacophores in medicinal chemistry: a pyrazole ring and a pyridyl ring. The pyrazole core is a five-membered aromatic heterocycle, and its derivative, pyrazolopyridine, is recognized as an important organic heterocyclic compound where a pyrazole ring is fused with a pyridine ring . This combination makes the compound a valuable scaffold for the synthesis of novel molecules with potential biological activity. The presence of the fluorine atom at the 4-position of the pyrazole ring and the amine group at the 5-position offers distinct electronic properties and sites for further chemical modification. Researchers can utilize this compound as a key building block in organic synthesis, particularly in the exploration of new pharmaceuticals, agrochemicals, and materials science. Safety and Handling: This product is intended for research use only in a laboratory setting and is not approved for human, veterinary, diagnostic, or household use . Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before use.

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

4-fluoro-5-pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H7FN4/c9-6-7(12-13-8(6)10)5-2-1-3-11-4-5/h1-4H,(H3,10,12,13)

InChI Key

KWEGQRQMYGOIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=NN2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents (Position 3, 5) Key Functional Groups Biological Relevance Reference
4-Fluoro-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl (3), NH₂ (5) Fluorine (4), pyridine Potential kinase inhibitor
3-(Pyridin-3-yl)-1H-pyrazol-5-amine (7a) Pyridin-3-yl (3), NH₂ (5) None (non-fluorinated) Intermediate for thrombin inhibitors
N-Benzyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (8a) Pyridin-3-yl (3), NH-Benzyl (5) Benzyl group Thrombin inhibitor candidate
5-(Pyridin-4-yl)-1H-pyrazol-3-amine Pyridin-4-yl (5), NH₂ (3) Pyridine positional isomer Unknown (structural analogue)
3-(4-Ethylphenyl)-1H-pyrazol-5-amine (15) 4-Ethylphenyl (3), NH₂ (5) Phenyl vs. pyridinyl Intermediate for β-lactamase inhibitors

Key Observations :

  • Fluorine Substitution: The fluorine atom at the 4-position in the target compound may enhance binding to kinase active sites, as seen in related 4-fluorophenyl/pyridinyl systems .
  • Pyridine Position : Positional isomers (e.g., pyridin-4-yl vs. pyridin-3-yl) alter electronic and steric properties, affecting interactions with biological targets.
  • N-Substituents : Derivatives like 8a (N-benzyl) exhibit modified pharmacokinetic profiles due to increased lipophilicity, which may influence membrane permeability .

Physicochemical Properties

The table below compares physical and spectroscopic data for selected compounds:

Compound Name Melting Point (°C) TLC Rf HPLC Purity (%) IR Key Bands (cm⁻¹) HRMS (m/z)
This compound N/A N/A N/A ~1603 (C=N), ~1244 (C-F) N/A
7a (3-(pyridin-3-yl)-1H-pyrazol-5-amine) N/A N/A N/A 3352 (N-H), 3098 (C-H aromatic) 152.1074 (C₉H₁₄NO⁺)
8a (N-Benzyl derivative) 135–136 0.30 99.7 2926 (C-H), 1560 (C=N) 281.1380 (C₁₆H₁₇N₄O⁺)
8e (N-Cyclohexylmethyl derivative) 158–159 0.32 99.2 3240 (N-H), 1574 (C=C) N/A

Key Observations :

  • Melting Points : Bulky substituents (e.g., cyclohexylmethyl in 8e ) increase melting points compared to smaller groups (e.g., benzyl in 8a ) due to enhanced crystal packing .
  • Spectroscopic Data: IR bands for N-H stretching (~3240–3352 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹) are consistent across pyrazole derivatives . The absence of fluorine-specific bands in non-fluorinated compounds highlights its unique electronic impact.

Biological Activity

4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine, with the CAS number 1246384-98-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by various studies and research findings.

PropertyValue
Molecular FormulaC₈H₇FN₄
Molecular Weight178.17 g/mol
CAS Number1246384-98-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to pyrazole derivatives. For instance, benzofuran-pyrazole compounds exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains. While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. In related studies, pyrazole derivatives demonstrated DPPH scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant activity. Although specific data for this compound was not detailed in the literature reviewed, the presence of the pyridine and pyrazole moieties often correlates with enhanced antioxidant capabilities .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole-based compounds has been explored through various assays. For example, compounds exhibiting high HRBC membrane stabilization percentages (ranging from 86.70% to 99.25%) suggest that these derivatives can effectively protect red blood cells from hemolysis induced by heat or chemicals. While direct studies on this compound are sparse, its structural characteristics imply a similar potential for anti-inflammatory activity .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also notable. For instance, compounds that inhibit DNA gyrase B have shown promise in cancer treatment due to their ability to disrupt bacterial DNA replication, which can be extrapolated to cancer cell proliferation inhibition mechanisms. The compound's structural features may allow it to engage in similar interactions with cancer-related targets .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating various pyrazole derivatives reported that compound analogs showed broad-spectrum antimicrobial activity. The most potent compound exhibited an IC50 comparable to established antibiotics like ciprofloxacin .
  • Anti-inflammatory Assay : Another investigation demonstrated that certain pyrazole derivatives provided significant protection against inflammatory responses in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays indicated varying degrees of effectiveness among related compounds, with some showing promising results against cancer cell lines. This suggests that further exploration of this compound could yield beneficial insights into its anticancer applications .

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